

inter-species pharmacokinetic comparison using Robenacoxib-d5

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Compound of Interest

Compound Name: Robenacoxib-d5

Cat. No.: B12362650

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Inter-species Pharmacokinetic Comparison of Robenacoxib

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Robenacoxib across various animal species. The data presented is compiled from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in understanding the species-specific disposition of this selective cyclooxygenase-2 (COX-2) inhibitor.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Robenacoxib in dogs, cats, sheep, and geese following intravenous (IV), subcutaneous (SC), and oral (PO) administration. These parameters are crucial for inter-species dose extrapolation and for predicting the efficacy and safety of the drug.

Table 1: Pharmacokinetic Parameters of Robenacoxib Following Intravenous (IV) Administration

| Species | Dose (mg/kg) | T _½ (h) | V _{ss} (L/kg) | Cl (L/kg/h) | Reference |
|---------|--------------|--------------------|------------------------|-------------|---|
| Dog | 2 | 0.63 | 0.24 | 0.81 | [1] [2] |
| Cat | 2 | 1.49 | 0.19 | 0.44 | [1] [3] |
| Sheep | 2 | 2.64 | 0.077 | 0.056 | [3] [4] |
| Geese | 2 | 0.35 | - | 0.68 | [5] |

Table 2: Pharmacokinetic Parameters of Robenacoxib Following Subcutaneous (SC) Administration

| Species | Dose (mg/kg) | C _{max} (µg/mL) | T _{max} (h) | Bioavailability (%) | Reference |
|---------|--------------|--------------------------|----------------------|---------------------|---|
| Dog | 2 | 1.2 - 4.6 | 1 - 1.5 | 88 | [1] [2] |
| Cat | - | - | - | 69 | [3] |
| Sheep | 4 | 7.04 | - | 45.98 | [4] |

Table 3: Pharmacokinetic Parameters of Robenacoxib Following Oral (PO) Administration

| Species | Dose (mg/kg) | C _{max} (µg/mL) | T _{max} (h) | Bioavailability (%) | Reference |
|--------------|--------------|--------------------------|----------------------|---------------------|---|
| Dog (fasted) | 1-4 | < 1h | < 1 | 84 | [1] [2] |
| Dog (fed) | 1-4 | - | - | 62 | [2] |
| Cat (fasted) | 1-2.4 | - | - | 49 | [3] |
| Sheep | 4 | 3.01 | - | 16.58 | [4] |
| Geese | 4 | - | 0.5 | - | [5] |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. While specific details may vary between studies, the general experimental workflow is outlined below.

General Experimental Protocol:

A typical pharmacokinetic study of Robenacoxib involves the administration of a single dose of the drug to a group of healthy animals. Blood samples are then collected at predetermined time points. The concentration of Robenacoxib in the plasma or blood is quantified using validated analytical methods, such as high-pressure liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters through non-compartmental analysis.

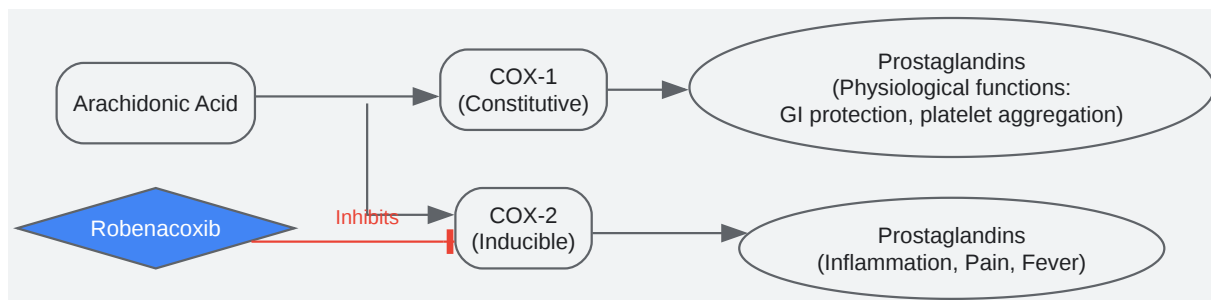
- **Animal Models:** Studies have been conducted in various species, including beagle dogs, domestic short-hair cats, female sheep, and geese.[3][5][6]
- **Drug Administration:** Robenacoxib is administered via intravenous, subcutaneous, or oral routes.[2][3][5] Doses are calculated based on the animal's body weight.
- **Sample Collection:** Venous blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases of the drug.
- **Analytical Methods:** Plasma or blood concentrations of Robenacoxib are determined using validated and sensitive analytical techniques to ensure accuracy and precision.[2]
- **Pharmacokinetic Analysis:** Non-compartmental analysis is commonly used to determine parameters such as elimination half-life ($T_{1/2}$), volume of distribution at steady state (V_{ss}), clearance (Cl), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and bioavailability.

Visualizations

Mechanism of Action: COX-2 Inhibition

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme.[3] The following diagram illustrates the role of COX enzymes in the

synthesis of prostaglandins and how selective COX-2 inhibitors like Robenacoxib exert their anti-inflammatory and analgesic effects.

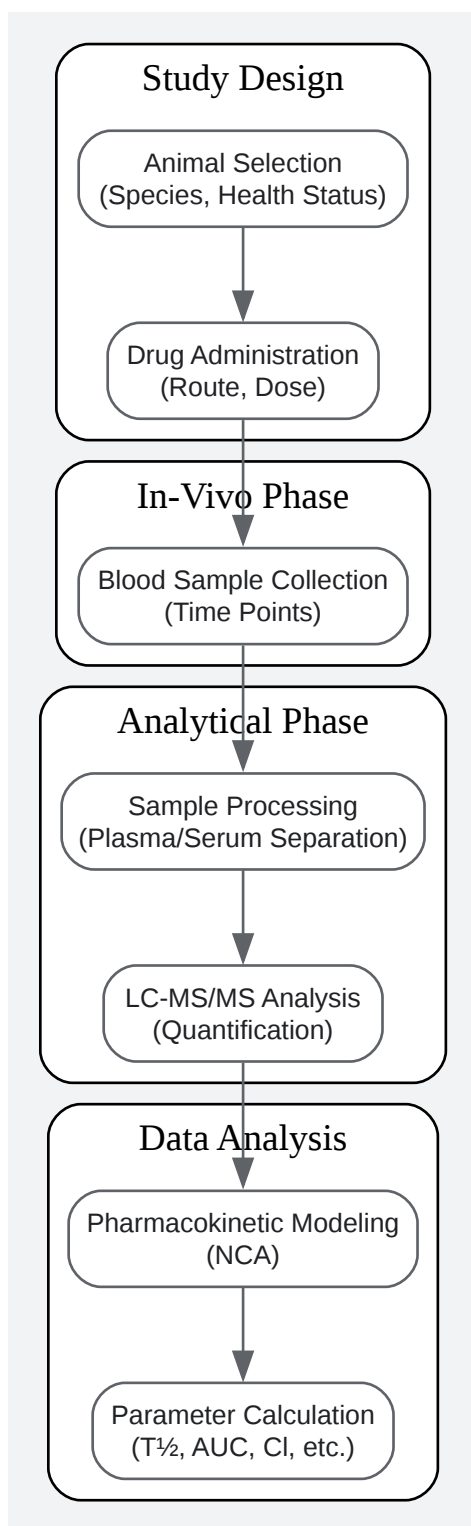


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Caption: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical in-vivo pharmacokinetic study.



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Caption: A generalized workflow for conducting an in-vivo pharmacokinetic study.

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